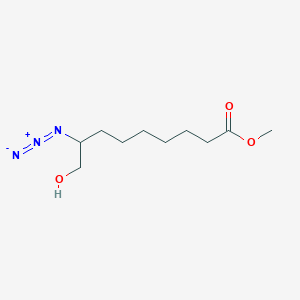
Methyl 8-azido-9-hydroxynonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-azido-9-hydroxynonanoate: is an organic compound with the molecular formula C10H19N3O3 It is a derivative of nonanoic acid, featuring both azido and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: LiAlH4 or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl azides.
Scientific Research Applications
Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can undergo click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming new C-N bonds.
Hydroxyl Group: Can undergo oxidation to form carbonyl compounds, which are key intermediates in various synthetic pathways.
Comparison with Similar Compounds
Methyl 9-hydroxynonanoate: Lacks the azido group but shares the hydroxyl functionality.
Azidothymidine (AZT): Contains an azido group and is used as an antiviral drug.
Uniqueness: Methyl 8-azido-9-hydroxynonanoate is unique due to the combination of azido and hydroxyl groups on a nonanoate backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
89248-79-3 |
|---|---|
Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
methyl 8-azido-9-hydroxynonanoate |
InChI |
InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3 |
InChI Key |
QHKSHBRHTGEPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















